molecular formula C13H12N4O B1302131 3,4-dimethyl-2-phenyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one CAS No. 63514-95-4

3,4-dimethyl-2-phenyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one

Cat. No. B1302131
CAS RN: 63514-95-4
M. Wt: 240.26 g/mol
InChI Key: FPMOGLLDLIURMM-UHFFFAOYSA-N
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Description

The compound 3,4-dimethyl-2-phenyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one belongs to the class of fused nitrogen heterocycles, specifically the pyrazolo[3,4-d]pyridazin-7-one derivatives. These compounds are of interest due to their potential biological activities and their intriguing chemical properties .

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyridazin-7-one derivatives can be achieved through various methods. One approach involves the exploitation of the 1,3-dipolar nature of N-arylsydnones, using the Vilsmeier–Haack strategy, which leads to the formation of these compounds through intramolecular nucleophilic addition followed by CO2 elimination . Another method described is a one-pot three-component reaction involving arylglyoxalmonohydrates, 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, and hydrazine hydrate, which benefits from high atom economy and regioselectivity . Additionally, hydrazine hydrate has been used in the synthesis of various pyrazolo[3,4-d]pyridazin-7-one derivatives, indicating its importance in the synthesis of such heterocyclic compounds .

Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyridazin-7-one derivatives has been confirmed through single-crystal X-ray crystallography, which provides structure confirmatory evidence . The crystal structure analysis of related compounds has shown that these molecules can have planar ring structures and exhibit characteristics of zwitter-ionic resonance structures, which may increase their aromaticity .

Chemical Reactions Analysis

The chemical reactivity of pyrazolo[3,4-d]pyridazin-7-one derivatives includes their ability to undergo various reactions, such as the formation of hydrazone derivatives when reacted with salicylaldehydes . The tautomeric structures of related compounds have been shown, and the position of their alkylation has been determined, which is crucial for understanding their chemical behavior . Moreover, the 1,3-dipolar cycloaddition reaction has been employed to synthesize related heterocyclic compounds, demonstrating the versatility of these molecules in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[3,4-d]pyridazin-7-one derivatives are influenced by their molecular structure. The planarity and potential zwitter-ionic nature of these compounds can affect their spectroscopic properties, such as UV/vis absorption and NMR chemical shifts . Solvatochromism has been observed in some derivatives, indicating interactions with solvent molecules through hydrogen bonding . These properties are essential for the potential application of these compounds in various fields, including material science and pharmaceuticals.

Scientific Research Applications

Synthesis and Derivatives Formation

  • Researchers Akbas and Aslanoğlu (2006) developed new derivatives of pyrazolo[3,4-d]pyridazine through a series of chemical reactions, highlighting the compound's versatility in forming various heterocyclic compounds which are significant in medicinal chemistry (Akbas & Aslanoğlu, 2006).

Regiospecificity in Chemical Reactions

  • A study by Jelen et al. (1991) explored the regiospecificity of 1,3-dipolar cycloaddition reactions involving pyridazin-3(2H)-ones, which is relevant for the synthesis of various pyrazolo[3,4-d]pyridazine derivatives. This research adds to the understanding of chemical behaviors of such compounds in synthetic organic chemistry (Jelen, Štimac, Stanovnik, & Tišler, 1991).

Novel Synthesis Methods

  • Rimaz, Mousavi, Nikpey, and Khalili (2017) described a novel, regioselective synthesis method for derivatives of pyrazolo[3,4-c]pyridazin. This demonstrates the compound's role in facilitating new, efficient synthesis routes in organic chemistry (Rimaz, Mousavi, Nikpey, & Khalili, 2017).

Anticancer Activity

  • Research led by Abdellatif et al. (2014) focused on synthesizing new pyrazolo[3,4-d]pyrimidin-4-one derivatives and testing their anticancer activity, which revealed the potential medical applications of these compounds in oncology (Abdellatif, Abdelall, Abdelgawad, Ahmed, & Bakr, 2014).

Antimicrobial Activities

  • Akbas and Berber (2005) synthesized new pyrazolo[3,4-d]pyridazin derivatives and tested them for antimicrobial activities. Their findings suggest the potential use of these compounds in developing new antimicrobial agents (Akbas & Berber, 2005).

Application in Dye Synthesis

  • Deeb, El-Hossami, and Abdelgawad (2014) applied derivatives of pyrazolo[3,4-c]pyridazine as disperse dyes on polyester fabrics, showcasing the compound's utility in the textile industry (Deeb, El-Hossami, & Abdelgawad, 2014).

Biochemical Analysis

Biochemical Properties

3,4-dimethyl-2-phenyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It interacts with cyclin-dependent kinases (CDKs), specifically CDK2, by binding to the ATP-binding site, thereby inhibiting its activity . This interaction is crucial as CDKs are involved in regulating the cell cycle, and their inhibition can lead to cell cycle arrest, making this compound a potential candidate for cancer therapy .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to induce apoptosis in cancer cell lines such as MCF-7 and HCT-116 . This compound influences cell function by disrupting cell signaling pathways, particularly those involved in cell proliferation and survival. Additionally, it affects gene expression by downregulating genes associated with cell cycle progression and upregulating pro-apoptotic genes .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through enzyme inhibition. By binding to the ATP-binding site of CDK2, it prevents the phosphorylation of target proteins necessary for cell cycle progression . This inhibition leads to cell cycle arrest at the G1 phase and induces apoptosis through the activation of caspases . The compound also interacts with other biomolecules, such as cyclin A2, enhancing its inhibitory effects on CDK2 .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that continuous exposure to this compound can lead to sustained cell cycle arrest and apoptosis in cancer cells . Its efficacy may diminish over time due to potential degradation or cellular adaptation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing dosage to balance efficacy and safety in potential therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes . The compound undergoes oxidation and conjugation reactions, leading to the formation of metabolites that are excreted via the kidneys . These metabolic processes can influence the compound’s bioavailability and efficacy .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It interacts with transporters such as P-glycoprotein, which can affect its cellular uptake and distribution . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm and nucleus . It is directed to these compartments through specific targeting signals and post-translational modifications . In the nucleus, the compound interacts with nuclear proteins and DNA, contributing to its inhibitory effects on gene expression and cell cycle progression .

properties

IUPAC Name

3,4-dimethyl-2-phenyl-6H-pyrazolo[3,4-d]pyridazin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O/c1-8-11-9(2)17(10-6-4-3-5-7-10)16-12(11)13(18)15-14-8/h3-7H,1-2H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPMOGLLDLIURMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NNC(=O)C2=NN1C3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50361254
Record name STK647875
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50361254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

63514-95-4
Record name STK647875
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50361254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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